(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
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Overview
Description
MAHMANONOATE, also known as Methylamine hexamethylene methylamine NONOate, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. This compound is particularly valuable in studies related to cardiovascular function, neural activity, and various biological processes where nitric oxide plays a crucial role .
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure is similar to other compounds that have been used in the synthesis of antiviral agents , suggesting potential targets could be viral proteins or enzymes.
Biochemical Pathways
Compounds with similar structures have been shown to trigger apoptotic cascades in certain cell types , suggesting that this compound may also influence apoptosis-related pathways.
Result of Action
Based on its structural similarity to other compounds, it may induce changes in cell function or viability, potentially leading to cell death in certain contexts .
Preparation Methods
MAHMANONOATE is synthesized through a reaction involving methylamine and hexamethylene methylamine. The process involves the formation of a diazeniumdiolate group, which is responsible for the nitric oxide-releasing properties of the compound. The reaction conditions typically require a controlled pH environment and specific temperature settings to ensure the stability and efficiency of the synthesis .
In industrial production, MAHMANONOATE is prepared in large-scale reactors where the reaction conditions are meticulously controlled to maintain the purity and yield of the product. The compound is then purified through various techniques such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
MAHMANONOATE undergoes several types of chemical reactions, primarily involving the release of nitric oxide. The compound spontaneously dissociates in a pH-dependent, first-order process, with a half-life of 1 minute at 37°C and 3 minutes at 22-25°C (pH 7.4). This dissociation liberates two moles of nitric oxide per mole of the parent compound .
Common reagents used in reactions with MAHMANONOATE include acids and bases that can modulate the pH to control the release rate of nitric oxide. The major products formed from these reactions are nitric oxide and the corresponding amine derivatives .
Scientific Research Applications
MAHMANONOATE has a wide range of scientific research applications:
Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies involving oxidative stress and reactive nitrogen species
Biology: The compound is employed in studies investigating the role of nitric oxide in cellular signaling, biofilm dispersal, and microbial interactions
Medicine: MAHMANONOATE is used in research related to cardiovascular diseases, neural activity, and the development of nitric oxide-based therapies
Comparison with Similar Compounds
MAHMANONOATE is unique among nitric oxide donors due to its rapid and controlled release of nitric oxide. Similar compounds include:
Sodium nitroprusside: Another nitric oxide donor, but it releases nitric oxide in the presence of light and produces cyanide as a byproduct.
Spermine NONOate: Releases nitric oxide spontaneously and is used in similar applications as MAHMANONOATE
PROLI NONOate: Known for its ability to disperse biofilms and is used in studies involving microbial interactions
MAHMANONOATE stands out due to its efficient and controlled nitric oxide release, making it a preferred choice in many research applications .
Properties
CAS No. |
9049-98-3 |
---|---|
Molecular Formula |
C24H42O5 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
JDRAOGVAQOVDEB-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1COC2C1OCC2O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
density |
1.05 at 73 °F (NTP, 1992) |
flash_point |
greater than 212 °F (NTP, 1992) |
25339-93-9 | |
physical_description |
Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |
Related CAS |
25339-93-9 (Parent) 9049-98-3 (Arlacel A) |
solubility |
50 to 100 mg/mL at 68° F (NTP, 1992) |
Synonyms |
Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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